Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Description
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216416-55-5) is a quinoline derivative featuring a bromo substituent at the 6-position, a methyl group at the 2-position, and a methyl ester-linked acetate moiety at the 1-position of the quinolin-4-one scaffold. Its synthesis typically involves nucleophilic substitution or esterification reactions, though specific protocols are proprietary .
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H12BrNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |
InChI Key |
JFKDJEXVPYPROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The nitrogen atom of 6-bromo-2-methylquinolin-4(1H)-one undergoes alkylation with methyl bromoacetate in the presence of a base, typically potassium carbonate (KCO), to form the target ester. The base deprotonates the quinoline’s NH group, facilitating nucleophilic substitution at the bromoacetate’s methylene carbon.
Experimental Procedure
-
Materials :
-
6-Bromo-2-methylquinolin-4(1H)-one (1.0 equiv, 2.45 g, 10 mmol)
-
Methyl bromoacetate (1.2 equiv, 1.44 g, 12 mmol)
-
Potassium carbonate (2.0 equiv, 2.76 g, 20 mmol)
-
Dimethylformamide (DMF, 30 mL)
-
-
Steps :
-
The quinoline derivative, methyl bromoacetate, and KCO are suspended in DMF.
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The mixture is heated at 80°C for 12 hours under nitrogen.
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Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water.
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The organic layer is dried over NaSO, concentrated, and purified via recrystallization (ethanol/water).
-
-
Yield : 68–72% (2.12–2.25 g).
Characterization Data
Reaction Mechanism
The carboxylic acid precursor (CAS 1215543-11-5) undergoes acid-catalyzed esterification with methanol, forming the methyl ester via nucleophilic acyl substitution.
Experimental Procedure
-
Materials :
-
2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (1.0 equiv, 2.96 g, 10 mmol)
-
Methanol (50 mL)
-
Sulfuric acid (HSO, 0.5 mL)
-
-
Steps :
-
Yield : 55–60% (1.80–1.96 g).
Characterization Data
-
H NMR : Consistent with Route 1, confirming ester formation.
Comparative Analysis of Methods
| Parameter | Route 1 (Alkylation) | Route 2 (Esterification) |
|---|---|---|
| Starting Material Cost | Moderate | High (acid precursor) |
| Reaction Time | 12 hours | 24 hours |
| Yield | 68–72% | 55–60% |
| Purification Complexity | Recrystallization | Column chromatography |
| Scalability | High | Moderate |
Route 1 is preferred for industrial scalability due to shorter reaction times and higher yields. Route 2 is viable when the acid precursor is readily available.
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
Chemistry
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials, dyes, and ligands for coordination chemistry.
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to interact with biological targets such as DNA, enzymes, and receptors, making them valuable in drug discovery and development.
Medicine
The compound is investigated for its therapeutic potential in treating diseases like malaria, tuberculosis, and cancer. Its ability to modulate biological pathways and inhibit specific enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ester functional group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with three key analogs:
Key Observations:
Ethyl esters (e.g., CAS: 383902-93-0) exhibit increased lipophilicity, enhancing membrane permeability in drug delivery applications .
Substituent Effects: Bromo Group: The 6-bromo substituent in the target compound and its ethyl analog introduces steric bulk and electron-withdrawing effects, which may stabilize the quinolin-4-one ring and direct electrophilic aromatic substitution to the 5- or 7-positions . Methoxy Groups: The 5,8-dimethoxy analog (CAS: 1216624-36-0) demonstrates significantly improved aqueous solubility (>2-fold in PBS vs. bromo derivatives) due to hydrogen-bonding capacity of methoxy groups .
Crystallographic Insights :
Reactivity and Functionalization Potential
- Bromo Substitution: The 6-bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, a strategy less feasible in non-halogenated analogs .
- Ester Hydrolysis : Methyl and ethyl esters are susceptible to hydrolysis under basic conditions, yielding carboxylic acid derivatives. The ethyl ester’s slower hydrolysis rate (vs. methyl) may prolong in vivo activity .
Biological Activity
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, with the CAS number 1216416-55-5, is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₃H₁₂BrN₁O₃
- Molecular Weight : 310.14 g/mol
- Structure : The compound features a bromine atom at the 6-position of the quinoline ring, which is believed to play a significant role in its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Mechanism of Action : The anticancer activity is often attributed to the ability of quinoline derivatives to inhibit specific enzymes involved in tumor growth and proliferation. For example, studies have demonstrated that quinoline-based compounds can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells.
-
Case Studies :
- A study involving related quinoline derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from micromolar to nanomolar levels against various cancer cell lines, indicating potent activity .
- Another investigation highlighted that modifications on the quinoline structure can enhance selectivity and potency against specific cancer types, such as breast and colon cancer .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The presence of the bromine atom and the carbonyl group in its structure suggests potential interactions with active sites of target enzymes.
- Target Enzymes : Similar compounds have been studied for their ability to inhibit kinases and phosphatases, which are critical in signaling pathways related to cancer progression.
- Research Findings :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1216416-55-5 |
| Molecular Formula | C₁₃H₁₂BrN₁O₃ |
| Molecular Weight | 310.14 g/mol |
| Anticancer Activity | Potentially high |
| Enzyme Inhibition | Yes (specific kinases) |
| IC50 Values (related compounds) | Micromolar to nanomolar |
Q & A
Q. What advanced refinement techniques in SHELXL improve accuracy for low-quality crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
